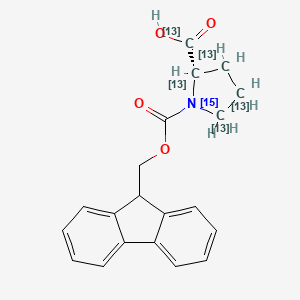

Fmoc-Pro-OH-13C5,15N

Description

Properties

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i5+1,10+1,11+1,18+1,19+1,21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGDWQNBZYOZTI-COMNNLFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2][13C@H]([15N]([13CH2]1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672932 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217452-48-6 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217452-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Fmoc-Pro-OH-13C5,15N in Advancing Quantitative Proteomics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research, the precise quantification of protein expression is paramount to unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful strategy for achieving accurate and reproducible protein quantification. This technical guide delves into the utility of Fmoc-Pro-OH-13C5,15N, a heavy-isotope labeled amino acid, as a critical tool in quantitative proteomics research.

This compound is a specialized chemical reagent used in solid-phase peptide synthesis (SPPS). The N-α-9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for the controlled, stepwise addition of the proline amino acid into a peptide chain. The key feature of this particular proline derivative is its isotopic enrichment: the five carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope Nitrogen-15 (¹⁵N). This labeling results in a precisely defined mass increase compared to its natural counterpart, making it an ideal internal standard for quantitative mass spectrometry-based proteomics.

The primary application of isotopically labeled amino acids and peptides is in techniques such as Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), which allows for the direct comparison of protein abundances between different cell populations. While SILAC typically involves the metabolic incorporation of labeled amino acids into proteins in living cells, the synthesis of peptides using reagents like this compound allows for the creation of heavy-labeled peptide standards for absolute quantification of specific target proteins in complex biological samples.

Quantitative Data Summary

The utility of this compound as an internal standard is predicated on its well-defined physical and chemical properties. The following tables summarize the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | ¹³C₅C₁₅H₁₉¹⁵NO₄ | Sigma-Aldrich |

| Molecular Weight | 343.33 g/mol | Sigma-Aldrich |

| Isotopic Purity | 98 atom % ¹³C, 98 atom % ¹⁵N | Sigma-Aldrich |

| Chemical Purity | ≥98% (CP) | Sigma-Aldrich |

| Mass Shift (M+6) | +6 Da compared to the unlabeled counterpart | Sigma-Aldrich |

| Appearance | White to off-white solid | MedChemExpress |

| Storage Temperature | -20°C | Sigma-Aldrich |

Experimental Protocols

The successful application of this compound in research hinges on robust experimental design and execution. Below are detailed methodologies for its use in the synthesis of labeled peptides and a critical protocol for SILAC experiments to prevent metabolic conversion, a common pitfall when working with proline.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Labeled Internal Standard

This protocol outlines the general steps for incorporating this compound into a peptide sequence to create a heavy-labeled internal standard for mass spectrometry.

1. Resin Preparation:

-

Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amide peptides).

-

Swell the resin in an appropriate solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

2. Fmoc Deprotection:

-

Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with a 20% solution of piperidine in DMF for 5-10 minutes.

-

Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.

3. Amino Acid Coupling:

-

In a separate vessel, activate the this compound (or any other Fmoc-amino acid) by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA).

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test).

4. Capping (Optional):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

5. Repeat Deprotection and Coupling:

-

Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether.

7. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the synthesized heavy-labeled peptide by mass spectrometry.

Protocol 2: Prevention of Arginine-to-Proline Conversion in SILAC Experiments

A significant challenge in SILAC experiments is the metabolic conversion of labeled arginine to labeled proline by cellular enzymes, which can lead to inaccurate quantification.[1][2] This protocol, adapted from Bendall et al. (2008), describes how to prevent this conversion.

1. Media Preparation:

-

Prepare SILAC culture medium (e.g., DMEM or RPMI 1640) that is deficient in L-arginine and L-lysine.

-

For the "heavy" medium, supplement with the desired heavy-isotope labeled arginine (e.g., ¹³C₆-¹⁵N₄-Arginine) and lysine (e.g., ¹³C₆-Lysine).

-

For the "light" medium, supplement with the corresponding unlabeled ("light") arginine and lysine.

2. Proline Supplementation:

-

Crucially, supplement both the "heavy" and "light" SILAC media with unlabeled L-proline at a final concentration of at least 200 mg/L. [1][2] This excess of unlabeled proline effectively inhibits the enzymatic pathway responsible for the conversion of arginine to proline.

3. Cell Culture and Labeling:

-

Culture two populations of cells, one in the "heavy" medium and one in the "light" medium.

-

Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome.

4. Sample Preparation for Mass Spectrometry:

-

Harvest the "heavy" and "light" cell populations.

-

Combine the cell lysates in a 1:1 ratio based on protein concentration.

-

Proceed with standard proteomics sample preparation, including protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

5. LC-MS/MS Analysis and Data Interpretation:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

In the mass spectra, peptides from the "heavy" and "light" samples will appear as pairs with a specific mass difference. The ratio of the intensities of these peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations. The proline supplementation ensures that the signal from proline-containing peptides is not convoluted by arginine conversion, leading to accurate quantification.

Visualizations

To further elucidate the experimental workflows and conceptual relationships, the following diagrams have been generated.

Figure 1: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Figure 2: Workflow for a SILAC experiment with proline supplementation.

Figure 3: Generic signaling pathway amenable to quantitative proteomics.

References

An In-Depth Technical Guide to Stable Isotope Labeling with Fmoc-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling using Nα-(9-fluorenylmethoxycarbonyl)-L-proline (Fmoc-Pro-OH). It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this technique in their work. This document covers the fundamental principles, detailed experimental procedures, data presentation, and visualization of relevant workflows.

Introduction to Stable Isotope Labeling with Fmoc-Pro-OH

Stable isotope labeling is a powerful technique used in quantitative proteomics and metabolomics to differentiate and quantify proteins and peptides in complex mixtures. By incorporating amino acids containing heavy isotopes (e.g., ¹³C, ¹⁵N) into proteins, either through chemical synthesis or metabolic labeling in cell culture, researchers can accurately measure changes in protein abundance or track metabolic pathways.

Fmoc-Pro-OH, a proline derivative with the fluorenylmethoxycarbonyl (Fmoc) protecting group, is a key reagent in solid-phase peptide synthesis (SPPS). The availability of isotopically labeled Fmoc-Pro-OH, most commonly Fmoc-L-proline-¹³C₅,¹⁵N, allows for the precise introduction of a known mass shift into a peptide sequence. This enables the use of mass spectrometry to distinguish between the "light" (natural isotope abundance) and "heavy" (isotope-labeled) versions of a peptide, facilitating accurate quantification.

Core Principles and Applications

The primary application of isotopically labeled Fmoc-Pro-OH is in the synthesis of heavy-labeled peptide standards for quantitative proteomics. These standards are chemically identical to their endogenous counterparts but have a distinct mass, allowing them to be spiked into biological samples for absolute quantification of the target peptide or protein.

Another key application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While less common than using essential amino acids like arginine and lysine, labeled proline can be used in specific contexts, such as preventing the metabolic conversion of labeled arginine to labeled proline, which can otherwise confound SILAC data.

Quantitative Data Presentation

The use of isotopically labeled Fmoc-Pro-OH introduces a predictable mass shift in the resulting peptide. This shift is determined by the number and type of isotopes incorporated.

| Isotope Label | Number of ¹³C Atoms | Number of ¹⁵N Atoms | Total Mass Shift (Da) |

| ¹³C₅, ¹⁵N | 5 | 1 | +6 |

Table 1: Mass Shift Incurred by Commercially Available Isotopically Labeled Proline. This table summarizes the mass difference between the heavy and light forms of proline when labeled with five ¹³C atoms and one ¹⁵N atom.

Experimental Protocols

Synthesis of Isotopically Labeled Fmoc-Pro-OH

While commercially available, the synthesis of Fmoc-Pro-OH from isotopically labeled L-proline is a standard procedure in organic chemistry.

Protocol: Synthesis of Fmoc-L-[¹³C₅,¹⁵N]proline

Materials:

-

L-proline-¹³C₅,¹⁵N

-

9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (DCM)

Procedure:

-

Dissolve L-proline-¹³C₅,¹⁵N in a 10% aqueous solution of Na₂CO₃.

-

In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.

-

Slowly add the Fmoc-OSu solution to the L-proline solution while stirring at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Add water to the reaction mixture and extract with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous phase to a pH of 2-3 with 1 M HCl.

-

Extract the product with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Fmoc-L-[¹³C₅,¹⁵N]proline as a white solid.

Incorporation of Fmoc-[¹³C₅,¹⁵N]Pro-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the standard method for chemically synthesizing peptides. The following is a generalized protocol for incorporating the labeled proline into a peptide chain on a solid support.

Protocol: Fmoc-SPPS with Labeled Proline

Materials:

-

Fmoc-protected amino acids (including Fmoc-L-[¹³C₅,¹⁵N]proline)

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the next Fmoc-protected amino acid (in this case, Fmoc-L-[¹³C₅,¹⁵N]proline) using a coupling reagent and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Wash the resin with DMF to remove excess reagents.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of stable isotope-labeled Fmoc-Pro-OH.

An In-Depth Technical Guide to Fmoc-Pro-OH-13C5,15N in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pro-OH-13C5,15N, or N-α-(9-Fluorenylmethoxycarbonyl)-L-proline-(¹³C₅,¹⁵N), is a stable isotope-labeled amino acid that serves as a critical tool in the field of proteomics. Its primary applications lie in quantitative proteomics, where it is used as an internal standard for mass spectrometry (MS), and in the synthesis of isotopically labeled peptides. The incorporation of five Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes results in a defined mass shift, enabling precise differentiation and quantification of proteins and peptides in complex biological samples. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Core Properties of this compound

This compound is a white to off-white solid with the empirical formula ¹³C₅C₁₅H₁₉¹⁵NO₄.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1217452-48-6 | [1] |

| Molecular Weight | 343.33 g/mol | [1] |

| Isotopic Purity | Typically ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | [1] |

| Mass Shift | M+6 | [1] |

| Melting Point | 117-118 °C | [1] |

| Storage Temperature | -20°C | [1] |

| Primary Application | Peptide Synthesis, Quantitative Proteomics | [1][2][3] |

Applications in Proteomics

The unique properties of this compound make it a valuable reagent for several advanced proteomics applications.

Internal Standard for Quantitative Mass Spectrometry

One of the primary applications of L-proline-¹³C₅,¹⁵N (the deprotected form of Fmoc-Pro-OH-¹³C₅,¹⁵N) is as an internal standard (IS) for the accurate quantification of proline in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4] The stable isotope-labeled IS co-elutes with the endogenous analyte but is distinguished by its higher mass, allowing for precise ratiometric quantification that corrects for variations in sample preparation and instrument response.[4]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

While less common than the use of labeled arginine and lysine, labeled proline can be used in SILAC experiments for in vivo incorporation into proteins.[5] SILAC is a powerful metabolic labeling strategy that enables the relative quantification of protein abundance between different cell populations.[6] Cells are grown in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) form of an essential amino acid.[6] A known challenge when using labeled arginine in SILAC is its metabolic conversion to proline in some cell lines, which can complicate data analysis.[7][8] The direct use of labeled proline can circumvent this issue for proline-containing peptides.

Synthesis of Isotopically Labeled Peptides

This compound is a key reagent in solid-phase peptide synthesis (SPPS) for creating "heavy" peptides.[9][10][11] These labeled synthetic peptides are ideal internal standards for targeted proteomics assays, such as Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM), enabling absolute quantification of specific proteins in complex mixtures.

Experimental Protocols

Quantification of Proline in Human Serum using L-proline-¹³C₅,¹⁵N as an Internal Standard

This protocol is adapted from a validated LC-MS/MS method for proline analysis in human serum.[4]

a. Materials and Reagents:

-

L-proline (≥ 99.5% pure)

-

L-proline-¹³C₅,¹⁵N (98 atom % ¹³C, 98 atom % ¹⁵N, 95% pure)

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Formic acid

-

HPLC grade methanol and water

-

Human serum samples

b. Preparation of Standards and Internal Standard:

-

Prepare stock solutions of proline (10 mg/mL) and L-proline-¹³C₅,¹⁵N (2 mg/mL) in water.

-

Prepare a working internal standard solution of 25 µg/mL in water.

-

Prepare surrogate blank serum (e.g., BSA in PBS) for generating standard curves.

-

Create a standard curve by spiking known concentrations of proline into the surrogate blank serum.

c. Sample Extraction:

-

To 50 µL of a standard, quality control, or human serum sample, add 50 µL of the working internal standard solution.

-

Add methanol for protein precipitation and extraction of proline.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

d. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable column (e.g., Phenomenex Lux 5u Cellulose-1) with an isocratic mobile phase of 40% methanol in 0.05% formic acid aqueous solution.

-

Mass Spectrometry: Perform detection using a mass spectrometer with positive ionization electrospray. Monitor the specific mass transitions for both endogenous proline and the L-proline-¹³C₅,¹⁵N internal standard.

e. Data Analysis:

-

Quantify proline concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve.

Workflow for Proline Quantification using L-proline-¹³C₅,¹⁵N Internal Standard

Caption: Workflow for the quantification of proline in serum using a stable isotope-labeled internal standard.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual SPPS.

a. Materials and Reagents:

-

This compound

-

Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (e.g., 20%)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA, NMM)

-

Cleavage cocktail (e.g., TFA-based)

-

Diethyl ether

b. Synthesis Cycle:

-

Resin Swelling: Swell the resin in DMF or DCM.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with piperidine/DMF solution.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Coupling:

-

Activate this compound by dissolving it with a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

c. Cleavage and Purification:

-

After the final coupling and deprotection steps, wash and dry the resin.

-

Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the peptide using techniques such as High-Performance Liquid Chromatography (HPLC).

References

- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 13C 98atom , 15N 98atom 1217452-48-6 [sigmaaldrich.com]

- 3. Fmoc-Pro-OH (U-13C5, 15N) - 0.1 g [anaspec.com]

- 4. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - FR [thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. chempep.com [chempep.com]

A Technical Guide to the Core Applications of 13C and 15N Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), have become indispensable tools in modern biological and chemical research. These non-radioactive isotopes allow for the precise tracking and quantification of amino acids and their metabolic products within complex biological systems.[1] By replacing natural carbon (¹²C) or nitrogen (¹⁴N) atoms with their heavier stable isotopes, researchers can distinguish and trace molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides an in-depth overview of the fundamental applications of ¹³C and ¹⁵N labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, and protein structure determination.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique for accurate protein quantification in proteomics.[2] It allows for the comparison of protein abundance between different cell populations under various experimental conditions.[2][3]

Principle

The core principle of SILAC involves growing two or more populations of cells in culture media that are identical except for the isotopic form of a specific essential amino acid.[2][4] One population is grown in "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is grown in "heavy" medium containing the stable isotope-labeled counterpart (e.g., ¹³C₆-Arginine).[3] After a sufficient number of cell divisions (typically at least five), the labeled amino acid is fully incorporated into the entire proteome of the "heavy" cell population.[5][6]

The two cell populations can then be subjected to different experimental treatments (e.g., drug administration vs. control).[2] Subsequently, the cell lysates are combined at a 1:1 ratio.[2] This early mixing minimizes experimental error and bias that can be introduced during sample processing.[4] The combined protein mixture is then digested, typically with trypsin, to generate peptides.[2]

When analyzed by mass spectrometry, the chemically identical peptides from the "light" and "heavy" samples are distinguishable by their mass difference.[3] The ratio of the peak intensities in the mass spectrum directly reflects the relative abundance of the protein in the two cell populations.[3]

Experimental Workflow

The general workflow for a SILAC experiment is as follows:

Detailed Experimental Protocol (Adapted from SILAC Principles)

-

Cell Culture and Labeling:

-

Select two populations of the same cell line.

-

Culture one population in "light" SILAC medium containing natural lysine and arginine.

-

Culture the second population in "heavy" SILAC medium containing ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine.

-

Ensure cells undergo at least five to six doublings to achieve complete (>97%) incorporation of the labeled amino acids.[6] This can be verified by a preliminary MS analysis.

-

-

Experimental Treatment:

-

Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations separately.

-

Lyse the cells using a suitable lysis buffer to extract the proteins.

-

Determine the protein concentration for each lysate using a standard protein assay (e.g., Bradford assay).

-

-

Sample Mixing and Digestion:

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[7] This ratio corresponds to the relative abundance of the protein in the two samples.

-

Quantitative Data Presentation

The choice of labeled amino acids in SILAC is critical and depends on the specific requirements of the experiment. The mass shift introduced by the label should be significant enough to be resolved by the mass spectrometer.

| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) | Common Application |

| Lysine (Lys6) | ¹³C₆ | 6 | Standard SILAC |

| Arginine (Arg6) | ¹³C₆ | 6 | Standard SILAC |

| Lysine (Lys8) | ¹³C₆¹⁵N₂ | 8 | Triple SILAC, increased mass shift |

| Arginine (Arg10) | ¹³C₆¹⁵N₄ | 10 | Triple SILAC, increased mass shift |

Table 1: Commonly used labeled amino acids in SILAC and their corresponding mass shifts.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[8] It provides a detailed snapshot of cellular metabolism under specific conditions, making it invaluable for understanding metabolic reprogramming in diseases like cancer and for metabolic engineering applications.[8][9]

Principle

The fundamental principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine, into a biological system.[8] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.[8] The distribution of these ¹³C isotopes within the metabolic network creates unique labeling patterns in the metabolites.[8]

By measuring the isotopic labeling patterns of key metabolites, typically protein-bound amino acids, using techniques like GC-MS or LC-MS/MS, researchers can infer the relative contributions of different metabolic pathways to the production of that metabolite.[10][11] This experimental data is then used in conjunction with a computational model of the cell's metabolic network to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[12]

Experimental Workflow

A typical ¹³C-MFA experiment follows these key steps:

Detailed Experimental Protocol (Adapted from ¹³C-MFA Principles)

-

Experimental Design:

-

Define the metabolic network of interest and the specific fluxes to be quantified.

-

Select an appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) that will provide the most informative labeling patterns for the pathways under investigation.[8]

-

-

Tracer Experiment:

-

Culture cells in a defined medium containing the selected ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.[11]

-

-

Sample Collection and Preparation:

-

Rapidly quench metabolism and harvest the cells.

-

Hydrolyze cellular protein to release amino acids.

-

Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

-

Isotopic Labeling Measurement:

-

Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for each amino acid. This provides the raw data on the ¹³C labeling patterns.

-

-

Flux Estimation:

-

Statistical Analysis:

-

Perform statistical analyses to assess the goodness of fit of the estimated fluxes and to calculate confidence intervals for each flux value.[10]

-

Quantitative Data Presentation

The output of a ¹³C-MFA experiment is a quantitative map of metabolic fluxes. The data is often presented as relative or absolute flux values for key reactions in central carbon metabolism.

| Metabolic Pathway | Reaction | Flux (Relative to Glucose Uptake) |

| Glycolysis | Glucose -> G6P | 100 |

| Pentose Phosphate Pathway | G6P -> 6PG | 30 |

| TCA Cycle | Acetyl-CoA -> Citrate | 85 |

Table 2: Example of relative metabolic flux data obtained from a ¹³C-MFA experiment. The values are for illustrative purposes.

Protein Structure and Dynamics by NMR Spectroscopy

Stable isotope labeling, particularly with ¹⁵N and ¹³C, is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy for determining the three-dimensional structure and dynamics of proteins.[14]

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. The natural abundance of the NMR-active ¹³C and ¹⁵N isotopes is low (approximately 1.1% and 0.4%, respectively). By expressing a protein in a medium enriched with ¹³C and/or ¹⁵N labeled amino acids, the protein becomes uniformly labeled with these NMR-active isotopes.[15] This labeling is essential for a variety of multidimensional NMR experiments that are used to determine the protein's structure and dynamics.

-

¹⁵N Labeling: Uniform ¹⁵N labeling is the most common and cost-effective method.[16] It allows for the acquisition of a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a unique signal for each amino acid residue in the protein backbone (except for proline). This "fingerprint" spectrum is highly sensitive to the local chemical environment and is used to assess protein folding, purity, and to monitor changes upon ligand binding or changes in environmental conditions.[16]

-

¹³C and ¹⁵N Dual Labeling: For de novo structure determination of proteins, dual labeling with both ¹³C and ¹⁵N is typically required. This enables a suite of triple-resonance NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB) that are used to link sequential amino acid residues and assign the resonances of the protein backbone and side chains.

Experimental Workflow

The process of determining a protein structure by NMR using labeled amino acids involves several key stages:

Detailed Experimental Protocol (Adapted from Protein NMR Principles)

-

Protein Expression and Isotopic Labeling:

-

Clone the gene of interest into an appropriate expression vector.

-

Transform the vector into an expression host, typically E. coli.

-

Grow the cells in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl (for ¹⁵N labeling) and the sole carbon source is [U-¹³C]-glucose (for ¹³C labeling).[16][17]

-

Induce protein expression and purify the labeled protein to homogeneity.

-

-

NMR Sample Preparation:

-

Concentrate the purified labeled protein to a suitable concentration for NMR (typically 0.1 - 1 mM).

-

Exchange the protein into an appropriate NMR buffer containing a small percentage of D₂O.

-

-

NMR Data Acquisition:

-

Acquire a series of multidimensional NMR spectra. This typically starts with a ¹H-¹⁵N HSQC to assess sample quality.[16]

-

For structure determination, a suite of triple-resonance and NOESY experiments are recorded.

-

-

Resonance Assignment:

-

Process the NMR data and use specialized software to assign the observed NMR signals to specific atoms in the protein sequence.

-

-

Generation of Structural Restraints:

-

Extract structural information from the NMR data in the form of distance restraints (from Nuclear Overhauser Effect, NOE, experiments), dihedral angle restraints (from J-couplings), and orientational restraints (from residual dipolar couplings, RDCs).

-

-

Structure Calculation and Validation:

-

Use computational algorithms to calculate an ensemble of 3D protein structures that are consistent with the experimental restraints.

-

Validate the quality of the calculated structures using various statistical and stereochemical checks.

-

Quantitative Data Presentation

The primary quantitative data from NMR for structure determination are the lists of assigned chemical shifts and the structural restraints.

| Data Type | Description |

| Chemical Shift Assignments | A list of the resonance frequencies for each assigned atom in the protein. |

| NOE-derived Distance Restraints | A set of upper and lower distance limits between pairs of protons. |

| Dihedral Angle Restraints | A range of allowed torsion angles for the protein backbone and side chains. |

| Residual Dipolar Couplings (RDCs) | Information on the orientation of specific bond vectors relative to the magnetic field. |

Table 3: Key quantitative data derived from NMR experiments for protein structure determination.

Conclusion

The applications of ¹³C and ¹⁵N labeled amino acids are fundamental to modern biochemical and pharmaceutical research. From quantifying dynamic changes in the proteome with SILAC to elucidating complex metabolic pathways with ¹³C-MFA and determining the high-resolution structures of proteins by NMR, these stable isotope tracers provide an unparalleled level of detail into the workings of biological systems. The continued development of analytical instrumentation and computational tools will undoubtedly expand the utility of these powerful molecular probes in the years to come.

References

- 1. chempep.com [chempep.com]

- 2. chempep.com [chempep.com]

- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 5. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 13. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 14. nmr-bio.com [nmr-bio.com]

- 15. Access to Any Site Directed Stable Isotope (2H, 13C, 15N, 17O and 18O) in Genetically Encoded Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. protein-nmr.org.uk [protein-nmr.org.uk]

- 17. protein-nmr.org.uk [protein-nmr.org.uk]

Methodological & Application

Application Notes and Protocols for Fmoc-Pro-OH-¹³C₅,¹⁵N in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pro-OH-¹³C₅,¹⁵N is a stable isotope-labeled amino acid derivative crucial for the synthesis of peptides used in advanced biochemical and biomedical research. The incorporation of ¹³C and ¹⁵N isotopes provides a distinct mass shift, enabling precise quantification and structural analysis of peptides and proteins by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This document provides detailed protocols for the use of Fmoc-Pro-OH-¹³C₅,¹⁵N in solid-phase peptide synthesis (SPPS) and highlights its applications in studying protein-protein interactions and signaling pathways.

Properties of Fmoc-Pro-OH-¹³C₅,¹⁵N

A summary of the key properties of Fmoc-Pro-OH-¹³C₅,¹⁵N is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | ¹³C₅C₁₅H₁₉¹⁵NO₄ | [1][2] |

| Molecular Weight | 343.33 g/mol | [1][2] |

| CAS Number | 1217452-48-6 | [1][2] |

| Appearance | Solid | [1][2] |

| Purity | ≥98% (CP) | [1][2] |

| Isotopic Purity | 98 atom % ¹³C; 98 atom % ¹⁵N | [1][2] |

| Melting Point | 117-118 °C | [1][2] |

| Storage Temperature | -20°C | [1][2] |

| Mass Shift | M+6 | [1][2] |

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a general protocol for the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-Pro-OH-¹³C₅,¹⁵N. This protocol can be adapted for automated peptide synthesizers.

Materials and Reagents

-

Fmoc-Pro-OH-¹³C₅,¹⁵N

-

Standard Fmoc-protected amino acids

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

-

SPPS reaction vessel

-

Shaker

Experimental Workflow for SPPS

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Step-by-Step Protocol

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Shake for 5-10 minutes to remove the Fmoc protecting group. Drain the solution and repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

Coupling of Fmoc-Pro-OH-¹³C₅,¹⁵N:

-

Dissolve Fmoc-Pro-OH-¹³C₅,¹⁵N (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours at room temperature. Proline coupling can be sterically hindered, so a longer coupling time or double coupling may be necessary to ensure high efficiency.[3]

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test or a chloranil test to check for the presence of free primary or secondary amines, respectively. A negative test indicates a complete coupling reaction. For proline (a secondary amine), the chloranil test is more appropriate.[4]

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Final Washing: Wash the resin with DMF (3 times) followed by DCM (3 times) and dry the resin under vacuum.

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC. The incorporation of Fmoc-Pro-OH-¹³C₅,¹⁵N will result in a mass increase of 6 Da compared to the unlabeled peptide.[1][2]

-

Quantitative Data on Coupling Efficiency

Table of Estimated Coupling Efficiencies for Proline in SPPS

| Coupling Conditions | Estimated Yield (%) | Notes |

| Standard (DIC/Oxyma, 1-2h) | 95 - 99+ | Yield is sequence-dependent.[5] |

| Difficult Sequence (e.g., sterically hindered adjacent residues) | < 95 | May require double coupling or alternative coupling reagents (e.g., HATU). |

| Microwave-Assisted SPPS | > 99 | Microwave energy can enhance coupling efficiency for difficult sequences. |

Note: These are estimated values based on general knowledge of SPPS. Actual yields should be determined experimentally for each specific peptide sequence. Monitoring each coupling step is crucial for ensuring the synthesis of the desired full-length peptide.[4]

Applications in Research

Peptides synthesized with Fmoc-Pro-OH-¹³C₅,¹⁵N are powerful tools for a variety of research applications, particularly in quantitative proteomics and structural biology.

Quantitative Mass Spectrometry

The known mass difference introduced by the stable isotopes allows for the synthesized peptide to be used as an internal standard for the accurate quantification of its endogenous, unlabeled counterpart in complex biological samples.[1][2] This is particularly useful in biomarker discovery and validation.

NMR Spectroscopy

Incorporation of ¹³C and ¹⁵N labels at specific sites, such as proline residues, aids in the assignment of NMR spectra and the determination of the three-dimensional structure and dynamics of peptides and proteins. Proline's unique cyclic structure plays a critical role in protein folding and conformation, and labeled proline can provide valuable insights into these processes.

Studying Signaling Pathways

Proline-rich motifs are common in signaling proteins and are often involved in protein-protein interactions. Peptides containing labeled proline can be used as probes to study these interactions and dissect signaling pathways. For example, they can be used in pull-down assays coupled with mass spectrometry to identify binding partners or in kinase assays to study phosphorylation events.[6]

Example Application: Investigating Kinase Signaling

Many kinases recognize proline-rich substrate motifs. A synthetic peptide containing ¹³C,¹⁵N-labeled proline can be used as a substrate in a kinase assay. The phosphorylation of this peptide can be monitored by mass spectrometry, allowing for the quantification of kinase activity in cell lysates.

Caption: Workflow for a kinase assay using a labeled peptide substrate.

Conclusion

Fmoc-Pro-OH-¹³C₅,¹⁵N is a valuable reagent for the synthesis of isotopically labeled peptides. The protocols and information provided herein offer a comprehensive guide for its successful application in solid-phase peptide synthesis. The resulting labeled peptides are powerful tools for quantitative proteomics, structural biology, and the detailed investigation of cellular signaling pathways, making them indispensable for both basic research and drug development.

References

- 1. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel approach for peptide quantitation and sequencing based on 15N and 13C metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotage.com [biotage.com]

- 4. Bot Detection [iris-biotech.de]

- 5. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for the Synthesis of Stable Isotope Labeled (SIL) Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction Stable Isotope Labeled (SIL) peptides are synthetic peptides in which one or more atoms have been replaced with their corresponding heavy stable isotope, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[1][] These heavy peptides are chemically and physically almost identical to their natural, or "light," counterparts, exhibiting similar reactivity, solubility, and chromatographic retention times.[1][3][4] However, their increased mass allows them to be distinguished by mass spectrometry (MS).[5] This property makes SIL peptides invaluable as internal standards for the accurate quantification of proteins and peptides in complex biological samples.[1][6] Key applications include targeted proteomics, biomarker discovery and validation, pharmacokinetic analysis, and metabolic flux studies.[1][7]

The most prevalent method for producing SIL peptides is Solid-Phase Peptide Synthesis (SPPS).[1][8] This technique involves the stepwise addition of amino acids, including the desired isotopically labeled residues, to a growing peptide chain anchored to a solid resin support.[8] This application note provides a detailed protocol for the synthesis, purification, and quality control of SIL peptides using standard Fmoc-based SPPS chemistry.

Principle of Absolute Quantification (AQUA) using SIL Peptides

The Absolute Quantification (AQUA) strategy is a widely used MS-based method that relies on SIL peptides for the precise measurement of protein concentrations in complex mixtures.[4] The principle involves adding a known quantity of a SIL peptide, which corresponds to a specific tryptic peptide from the target protein, into a biological sample.[4][9] The sample is then subjected to proteolytic digestion. During MS analysis, the SIL peptide and its endogenous "light" counterpart are detected simultaneously.[4] Because the heavy and light peptides have nearly identical ionization efficiencies, the ratio of their signal intensities directly corresponds to the ratio of their concentrations.[4] By knowing the exact amount of the spiked-in SIL peptide, the absolute quantity of the native peptide, and thus the parent protein, can be accurately calculated.[4]

Caption: The AQUA method for absolute protein quantification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic SIL peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Automated peptide synthesizers, which can improve efficiency and reproducibility, follow the same fundamental steps.[10][11]

Materials and Reagents

-

Resin: Pre-loaded or unloaded resin (e.g., Wang, Rink Amide)

-

Amino Acids: Fmoc-protected amino acids (standard and stable isotope-labeled)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Acetonitrile (ACN)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Precipitation Solvent: Cold diethyl ether

-

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

Quality Control: Mass Spectrometer (e.g., ESI-MS), HPLC system

Synthesis Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodologies

-

Resin Preparation:

-

Place the resin in a reaction vessel.

-

Add DMF to swell the resin for 30-60 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% piperidine solution in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (either light or the desired stable isotope-labeled variant) and coupling reagents (e.g., HBTU/HOBt) in DMF.

-

Add the activator base (DIPEA) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

To confirm completion, perform a ninhydrin test. A negative result (beads remain colorless) indicates a successful coupling.

-

Wash the resin with DMF (3-5 times).

-

Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.

-

Add the cleavage cocktail (e.g., 95% TFA) to the resin to cleave the peptide from the support and remove side-chain protecting groups.[8][12]

-

Incubate with agitation for 2-3 hours at room temperature.

-

Filter the solution to separate the peptide-containing cleavage mixture from the resin beads.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, discard the ether, and repeat the wash 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the peptide in a suitable buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using RP-HPLC.[12] Collect fractions corresponding to the main product peak.

-

-

Quality Control and Quantification:

-

Purity Analysis: Analyze the purified fractions using analytical RP-HPLC. Purity is determined by integrating the area of the target peptide peak relative to the total peak area at a wavelength of ~215 nm.[12]

-

Identity Confirmation: Confirm the correct molecular weight of the SIL peptide using mass spectrometry.[12] The observed mass should match the calculated mass, including the mass shift from the incorporated isotopes.

-

Quantification: For precise quantification, perform amino acid analysis to determine the net peptide content.[12]

-

Combine the pure, verified fractions and lyophilize to obtain the final peptide powder.

-

Data Presentation

Quantitative data is crucial for ensuring the quality and utility of SIL peptides. The following tables summarize common isotopes and typical quality control specifications.

Table 1: Common Stable Isotopes for Amino Acid Labeling This table shows common isotopes used, the resulting mass difference in the amino acid, and typical isotopic enrichment levels achieved during synthesis.[4][9]

| Amino Acid | Isotope(s) | Mass Difference (Da) | Typical Isotopic Enrichment |

| Alanine | ¹³C₃, ¹⁵N | +4 | >99% |

| Arginine | ¹³C₆, ¹⁵N₄ | +10 | >99% |

| Leucine | ¹³C₆, ¹⁵N | +7 | >99% |

| Lysine | ¹³C₆, ¹⁵N₂ | +8 | >99% |

| Phenylalanine | ¹³C₉, ¹⁵N | +10 | >99% |

| Proline | ¹³C₅, ¹⁵N | +6 | >99% |

| Valine | ¹³C₅, ¹⁵N | +6 | >99% |

Table 2: Typical Quality Control Specifications for SIL Peptides This table outlines the key parameters, analytical methods, and standard acceptance criteria for synthesized SIL peptides.[4][12]

| Parameter | Analytical Method | Typical Specification |

| Identity | Mass Spectrometry (MS) | Observed mass matches calculated mass (± 0.5 Da) |

| Chemical Purity | RP-HPLC (UV at 215 nm) | >95% (standard) or >98% (for sensitive assays) |

| Isotopic Enrichment | Mass Spectrometry (MS) | >99% |

| Net Peptide Content | Amino Acid Analysis (AAA) | 70-90% (accounts for water and counter-ions) |

| Appearance | Visual Inspection | White to off-white lyophilized powder |

Conclusion

The synthesis of stable isotope labeled peptides via SPPS is a robust and essential technique for modern quantitative proteomics and drug development. By serving as high-precision internal standards, SIL peptides enable the accurate and reproducible quantification of proteins and their post-translational modifications in complex biological systems.[4][6] Adherence to a detailed protocol covering synthesis, purification, and stringent quality control is paramount to producing high-quality SIL peptides suitable for the most demanding research applications.

References

- 1. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jpt.com [jpt.com]

- 8. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

- 9. qyaobio.com [qyaobio.com]

- 10. ukisotope.com [ukisotope.com]

- 11. shoko-sc.co.jp [shoko-sc.co.jp]

- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

Application Note: Quantitative Analysis of Collagen Turnover Biomarkers Using a Stable Isotope-Labeled Proline Analog in MRM Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantification of collagen turnover biomarkers in biological matrices using Multiple Reaction Monitoring (MRM) mass spectrometry. The protocol utilizes Fmoc-Pro-OH-13C5,15N, a stable isotope-labeled proline analog, for the synthesis of an internal standard peptide. This allows for precise and accurate quantification of the target peptide derived from the N-terminal propeptide of type I procollagen (P1NP), a key biomarker for bone formation and fibrosis.[1][2][3] The detailed protocol outlines sample preparation, LC-MS/MS parameters, and data analysis for researchers in drug development and clinical research investigating diseases associated with altered collagen metabolism.

Introduction

Collagen is the most abundant protein in the extracellular matrix, and its turnover is a critical process in tissue remodeling, wound healing, and various pathological conditions, including fibrosis and osteoporosis.[4] The quantification of collagen-derived peptides in biological fluids serves as a valuable tool for monitoring disease progression and therapeutic efficacy. Procollagen type I N-terminal propeptide (P1NP) is a specific and sensitive biomarker of bone formation, released into circulation during the synthesis of new type I collagen.[1][5]

Multiple Reaction Monitoring (MRM) mass spectrometry is a highly selective and sensitive targeted quantification technique.[6] By using a stable isotope-labeled internal standard, MRM allows for the absolute quantification of a target peptide in a complex biological sample.[6] this compound is an ideal building block for the synthesis of such internal standards for proline-containing peptides. The incorporation of five 13C atoms and one 15N atom results in a significant mass shift, enabling clear differentiation between the endogenous analyte and the labeled standard.

This application note provides a comprehensive protocol for the quantification of a proline-containing tryptic peptide from P1NP using an internal standard synthesized with this compound.

Signaling Pathway: TGF-β and Collagen Synthesis

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major regulator of collagen synthesis.[7][8][9] TGF-β isoforms bind to their receptors on the cell surface, initiating a signaling cascade that leads to the phosphorylation and activation of Smad proteins. These activated Smad complexes translocate to the nucleus and act as transcription factors, upregulating the expression of genes encoding for collagen and other extracellular matrix proteins.[7][10] Dysregulation of the TGF-β pathway is implicated in various fibrotic diseases, making the quantification of collagen turnover a key aspect of studying these conditions.[10]

Caption: TGF-β signaling pathway leading to collagen synthesis.

Experimental Protocols

Selection and Synthesis of Internal Standard Peptide

A representative tryptic peptide from human P1NP suitable for quantification is selected. For this example, we will use the peptide APGLPGPR , where P denotes the isotopically labeled proline. This peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, incorporating this compound at the desired position. The final product is purified by HPLC and its concentration is accurately determined by amino acid analysis.

Sample Preparation

-

Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Spiking of Internal Standard: Add a known amount of the heavy-labeled APGLP*(13C5,15N)GPR peptide to the supernatant. The amount should be optimized to be within the linear range of the assay and comparable to the expected endogenous peptide concentration.

-

Evaporation and Reconstitution: Dry the sample under a stream of nitrogen and reconstitute in 50 µL of 0.1% formic acid in water for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 40% mobile phase B over 10 minutes at a flow rate of 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions: The precursor and product ion m/z values for both the endogenous (light) and isotope-labeled (heavy) peptides are monitored. The transitions are optimized for collision energy (CE) and other instrument parameters.

Data Presentation

The following table summarizes the calculated m/z values for the precursor and major product ions for the target peptide APGLPGPR and its stable isotope-labeled internal standard. The dominant fragmentation of proline-containing peptides occurs at the N-terminal side of the proline residue, leading to the formation of y-ions.

| Peptide | Labeling | Precursor Ion (m/z) [M+H]+ | Product Ion | Product Ion (m/z) |

| APGLPGPR | Endogenous (Light) | 723.42 | y6 | 626.37 |

| y5 | 569.35 | |||

| y3 | 358.23 | |||

| APGLP*GPR | Heavy (13C5, 15N) | 729.42 | y6 | 632.37 |

| y5 | 575.35 | |||

| y3 | 358.23 |

Experimental Workflow

The overall experimental workflow for the quantitative analysis of the P1NP-derived peptide is depicted below.

Caption: MRM-based quantification workflow.

Data Analysis

The concentration of the endogenous peptide is determined by calculating the peak area ratio of the light peptide to the heavy internal standard. A calibration curve is generated using known concentrations of the light peptide spiked into a surrogate matrix containing a constant amount of the heavy internal standard. The concentration of the endogenous peptide in the unknown samples is then interpolated from this calibration curve.

Conclusion

The use of this compound to synthesize a stable isotope-labeled internal standard provides a reliable and accurate method for the quantification of proline-containing peptides by MRM mass spectrometry. This application note details a protocol for the analysis of a P1NP-derived peptide, a key biomarker in collagen metabolism. This methodology can be adapted for the quantification of other proline-containing peptides in various research and clinical settings, aiding in the study of diseases characterized by altered extracellular matrix dynamics and in the development of novel therapeutics.

References

- 1. Total Procollagen 1 N-Terminal Propeptide (P1NP) - North West London Pathology [nwlpathology.nhs.uk]

- 2. The utility of procollagen type 1 N-terminal propeptide for the bone status assessment in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Turnover rates of different collagen types measured by isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elevated serum P1NP predicts development of bone metastasis and survival in early-stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ldh.la.gov [ldh.la.gov]

- 7. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. youtube.com [youtube.com]

Site-Specific Isotopic Labeling of Peptides with Fmoc-Pro-OH-13C5,15N: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific isotopic labeling of peptides is a powerful technique for elucidating peptide and protein structure, dynamics, and interactions. The incorporation of stable isotopes, such as ¹³C and ¹⁵N, at specific amino acid positions allows for targeted analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and provides an internal standard for quantitative mass spectrometry (MS). This application note provides a detailed protocol for the site-specific incorporation of Fmoc-Pro-OH-¹³C₅,¹⁵N into synthetic peptides using solid-phase peptide synthesis (SPPS). Proline's unique cyclic structure plays a critical role in protein folding and molecular recognition, making isotopically labeled proline an invaluable tool for studying protein-protein interactions, particularly those involving proline-rich motifs.

Applications

The site-specific labeling of peptides with Fmoc-Pro-OH-¹³C₅,¹⁵N offers significant advantages in various research and development areas:

-

Structural Biology (NMR): Labeled proline residues serve as specific probes in NMR studies to determine the three-dimensional structure of peptides and proteins. The distinct chemical shifts of ¹³C and ¹⁵N nuclei provide valuable constraints for structure calculation and can help to resolve spectral overlap, which is particularly useful for studying large proteins and protein complexes.

-

Quantitative Proteomics (Mass Spectrometry): Peptides containing ¹³C and ¹⁵N labeled proline can be used as internal standards for the accurate quantification of proteins in complex biological samples. The mass shift introduced by the heavy isotopes allows for the differentiation and precise measurement of the labeled standard versus the endogenous, unlabeled peptide.

-

Drug Development: Understanding the binding interface between a peptide ligand and its protein target is crucial for rational drug design. Isotopic labeling at a proline residue involved in the interaction can provide detailed information about the binding site and the conformational changes that occur upon binding.

-

Protein Folding Studies: Proline isomerization (cis/trans) is a rate-limiting step in the folding of many proteins. Site-specific labeling of proline allows for the detailed investigation of these isomerization events and their impact on the folding pathway and stability of proteins.

Quantitative Data

The efficiency of incorporating isotopically labeled amino acids during SPPS is critical for the successful synthesis of the target peptide. While coupling efficiencies are sequence-dependent, the following table summarizes common coupling reagents used in Fmoc-SPPS and their general effectiveness, particularly for challenging couplings like those involving proline.

| Coupling Reagent | Activating Agent | Typical Coupling Efficiency for Difficult Sequences | Notes |

| HBTU | HOBt/DIPEA | >99% | One of the most common and effective coupling reagents. |

| HATU | HOAt/DIPEA | >99.5% | Generally more efficient than HBTU, especially for sterically hindered amino acids. Recommended for labeled proline. |

| PyBOP | HOBt/DIPEA | >99% | A phosphonium-based reagent, effective for reducing racemization. |

| DIC/HOBt | - | 95-99% | A carbodiimide-based method, cost-effective but can be less efficient for difficult couplings. |

Data compiled from various peptide synthesis literature. Actual efficiencies may vary depending on the specific peptide sequence, resin, and synthesis conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Site-Specific Incorporation of Fmoc-Pro-OH-¹³C₅,¹⁵N

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a peptide with site-specific incorporation of Fmoc-Pro-OH-¹³C₅,¹⁵N.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (unlabeled)

-

Fmoc-Pro-OH-¹³C₅,¹⁵N

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if cysteine is present)

-

Water, HPLC grade

-

Diethyl ether, anhydrous

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Unlabeled Amino Acids):

-

Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® (or HOBt) in DMF.

-

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature.

-

Perform a Kaiser test to check for complete coupling. If the test is positive (blue), repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Site-Specific Isotopic Labeling with Fmoc-Pro-OH-¹³C₅,¹⁵N:

-

Follow the same procedure as in step 3, but use Fmoc-Pro-OH-¹³C₅,¹⁵N as the amino acid.

-

Note: For isotopically labeled amino acids, it is recommended to use a more potent coupling reagent like HATU (4 equivalents) with DIPEA (8 equivalents) instead of DIC/OxymaPure® to ensure high coupling efficiency. A longer coupling time (2-4 hours) may also be beneficial.

-

-

Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 (or 4 for the labeled position) for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains Trp, add 2.5% DTT.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and isotopic incorporation of the peptide by mass spectrometry.

-

Protocol 2: NMR Analysis of a ¹³C,¹⁵N-Proline Labeled Peptide Binding to a Protein Target

This protocol outlines a general workflow for studying the interaction between a site-specifically labeled peptide and a protein using NMR spectroscopy.

Materials:

-

Purified, isotopically labeled peptide (from Protocol 1)

-

Purified, unlabeled target protein

-

NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.5, in 90% H₂O/10% D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a series of NMR samples containing a constant concentration of the ¹⁵N-labeled target protein (for ¹H-¹⁵N HSQC experiments) and varying concentrations of the ¹³C,¹⁵N-proline labeled peptide.

-

Prepare a control sample of the labeled peptide alone in the NMR buffer.

-

-

NMR Data Acquisition:

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample.

-

Acquire a 2D ¹H-¹³C HSQC spectrum for the sample with the highest peptide concentration to observe the proline signals.

-

Acquire 3D NOESY-HSQC spectra to identify intermolecular contacts between the peptide and the protein.

-

-

Data Analysis:

-

Process and analyze the NMR spectra using appropriate software.

-

Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals in the ¹H-¹⁵N HSQC spectra upon addition of the peptide. Residues with significant CSPs are likely at or near the binding interface.

-

Observe the signals from the labeled proline in the ¹H-¹³C HSQC spectrum to confirm its involvement in the interaction.

-

Analyze the 3D NOESY spectra to identify specific through-space contacts (NOEs) between the labeled proline of the peptide and residues of the protein, providing detailed structural information about the binding mode.

-

Calculate the dissociation constant (Kd) by fitting the chemical shift perturbation data to a binding isotherm.

-

Visualizations

Caption: Experimental workflow for studying peptide-protein interactions using a site-specifically labeled peptide.

Caption: Proline-rich motif interaction in a generic signaling pathway, studied with a labeled peptide.

Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides with Fmoc-Pro-OH-¹³C₅,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotope-labeled amino acids into peptides is a critical technique in quantitative proteomics, metabolic studies, and drug development.[1] The use of amino acids such as Fmoc-Pro-OH-¹³C₅,¹⁵N allows for the precise tracking and quantification of peptides and proteins by mass spectrometry and NMR spectroscopy.[1] Proline, with its unique cyclic structure, often presents synthetic challenges, including slower reaction kinetics and the potential for aggregation.[2] This application note provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for peptides containing this labeled proline derivative, offering comprehensive protocols and expected outcomes to guide researchers in selecting the optimal synthesis strategy.